IACS-10759 -

IACS-10759

Catalog Number: EVT-255921
CAS Number:
Molecular Formula: C17H18Cl2O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IACS-10759 is a potent inhibitor of complex I of OXPHOS. IACS-10759 effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. IACS-10759 is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. IACS-10759 causes robust tumor regression, but has no effect in the same model when glycolysis is restored.
Source and Classification

IACS-10759 was developed at the Institute for Applied Cancer Science at the University of Texas MD Anderson Cancer Center. It is classified under the category of mitochondrial inhibitors, specifically targeting complex I of the electron transport chain. This classification positions it as a significant candidate in cancer treatments aimed at metabolic reprogramming of tumor cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of IACS-10759 involves several key steps that ensure the compound's purity and efficacy. The synthetic pathway typically includes:

  1. Precursor Selection: Starting materials are chosen based on their availability and reactivity.
  2. Reactions: Various organic reactions, including coupling reactions and functional group modifications, are employed to construct the complex molecular framework.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate IACS-10759 from byproducts.

Detailed synthetic routes have been documented in scientific literature, highlighting the specific reagents and conditions used to achieve successful synthesis.

Molecular Structure Analysis

Structure and Data

IACS-10759 possesses a unique molecular structure characterized by its ability to interact with mitochondrial components. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈ClN₃O₅
  • Molecular Weight: Approximately 347.76 g/mol

The structure includes functional groups that facilitate its interaction with complex I, contributing to its inhibitory effects on oxidative phosphorylation.

Chemical Reactions Analysis

Reactions and Technical Details

IACS-10759 primarily functions through inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species within cancer cells. Key reactions include:

  1. Inhibition of Electron Transport: By binding to complex I, IACS-10759 disrupts the normal flow of electrons, which is essential for ATP synthesis.
  2. Alteration of Metabolic Pathways: The inhibition leads to a compensatory increase in glycolysis as cells attempt to maintain energy levels.

These reactions have been studied extensively in vitro, providing insights into the compound's mechanism of action against various cancer types.

Mechanism of Action

Process and Data

The mechanism by which IACS-10759 exerts its effects involves several steps:

  1. Binding to Complex I: The compound selectively binds to mitochondrial complex I, inhibiting its activity.
  2. Decreased ATP Production: This inhibition results in reduced ATP levels within the cell.
  3. Increased Glycolytic Activity: As a compensatory response, cells increase their reliance on glycolysis for energy production.
  4. Induction of Apoptosis: Prolonged exposure may lead to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on oxidative phosphorylation.

Experimental data indicate that treatment with IACS-10759 leads to measurable decreases in ATP concentrations and increases in apoptotic markers in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IACS-10759 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a defined range indicative of purity.

These properties are critical for formulating effective delivery systems for therapeutic applications.

Applications

Scientific Uses

IACS-10759 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: Its primary application lies in targeting various cancers by exploiting metabolic vulnerabilities associated with oxidative phosphorylation.
  2. Research Tool: It serves as a valuable tool for studying mitochondrial function and metabolic pathways in both normal and cancerous cells.
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
Mechanistic Basis of OXPHOS Inhibition in Cancer Therapeutics

Role of Oxidative Phosphorylation in Tumor Metabolic Reprogramming

Cancer cells exhibit remarkable metabolic plasticity, dynamically shifting energy production pathways to support survival, proliferation, and therapy resistance. While the Warburg effect (aerobic glycolysis) is a hallmark of many tumors, a subset of malignancies—including aggressive and treatment-resistant phenotypes—demonstrate pronounced dependence on oxidative phosphorylation (OXPHOS). This mitochondrial pathway generates ATP with high efficiency via the electron transport chain (ETC) and couples nutrient oxidation to cellular energy production.

Recent studies reveal that OXPHOS dependency is particularly critical in specific therapeutic contexts:

  • Endocrine-resistant breast cancer: Estrogen receptor-positive (ER+) breast cancers surviving endocrine therapy (e.g., aromatase inhibitors like letrozole) transition to an OXPHOS-dependent state. Proteomic profiling shows downregulation of glycolytic enzymes and increased mitochondrial biogenesis in these persister cells, making ATP production reliant on mitochondrial respiration [2].
  • Therapy-resistant lymphomas: Ibrutinib-resistant mantle cell lymphoma (MCL) exhibits transcriptomic upregulation of OXPHOS and glutaminolysis pathways, enabling escape from targeted therapy [5] [9].
  • Aggressive leukemias: Acute myeloid leukemia (AML) blasts inherently rely on OXPHOS for energy, creating a metabolic vulnerability distinct from normal hematopoietic cells [1].

This reprogramming creates targetable vulnerabilities, as OXPHOS-dependent cancers become susceptible to disruption of mitochondrial bioenergetics.

Molecular Targeting of Electron Transport Chain Complex I by IACS-010759

IACS-010759 is a clinical-stage small molecule specifically engineered to inhibit complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial ETC. Its mechanism involves:

  • High-affinity binding: IACS-010759 binds the ND1 subunit within the quinone-binding channel of complex I, blocking electron transfer from NADH to ubiquinone [1] [6].
  • Potent suppression of mitochondrial respiration: At nanomolar concentrations (IC₅₀ ~10-20 nM), it reduces oxygen consumption rate (OCR) by >80% in sensitive models, measured via extracellular flux analysis [1] [3].
  • Energetic and biosynthetic collapse: Inhibition depletes cellular ATP and disrupts mitochondrial NAD⁺/NADH balance. Crucially, it depletes aspartate—a mitochondrial-derived metabolite essential for de novo nucleotide synthesis. This dual impact impairs proliferation and triggers apoptosis in OXPHOS-addicted cells [1] [6].

Table 1: Preclinical Efficacy of IACS-010759 in OXPHOS-Dependent Cancers

Cancer TypeModel SystemKey Metabolic FindingsBiological Outcome
Acute Myeloid LeukemiaCell lines & PDX models↓ ATP, ↓ aspartate, impaired nucleotide synthesisApoptosis, reduced blast proliferation
Ibrutinib-Resistant MCLPatient-derived xenografts↑ Basal OCR, dependency on glutaminolysisTumor regression, prolonged survival
ER+ Breast CancerEndocrine-tolerant cells↑ Mitochondrial mass, ↓ glycolytic protein expressionReduced tumor-initiating potential
GlioblastomaOrthotopic mouse modelsGlucose-independent OXPHOS dependencySuppressed tumor growth in vivo

Differential Metabolic Vulnerabilities in OXPHOS-Dependent vs. Glycolytic Cancers

The efficacy of IACS-010759 hinges on precise patient stratification based on metabolic phenotypes. Key distinctions include:

  • Context-specific sensitivity:
  • OXPHOS-dependent cancers: AML, brain cancers, ibrutinib-resistant MCL, and endocrine-resistant breast cancers show profound sensitivity to IACS-010759. Their reliance on mitochondrial respiration renders them vulnerable to complex I blockade, leading to energy crisis and apoptosis [1] [2] [5].
  • Glycolysis-dependent cancers: Tumors with intact glycolytic capacity rapidly compensate for OXPHOS inhibition by upregulating glucose uptake and lactate production. Chronic lymphocytic leukemia (CLL) cells, for example, increase glycolysis and extracellular acidification rate (ECAR) when exposed to IACS-010759, minimizing cell death [3].

  • Overcoming compensatory mechanisms: Glycolytic upregulation necessitates combination strategies:

  • In CLL, pairing IACS-010759 with the glycolytic inhibitor 2-deoxy-D-glucose (2-dG) induces synergistic cell death by disabling both energy pathways [3].
  • Low-glucose conditions sensitize glycolytic tumors to IACS-010759, highlighting the therapeutic potential of metabolic context manipulation [3].

  • Biomarker-driven targeting: Functional metabolic assays (e.g., OCR/ECAR ratios), mitochondrial mass quantification, and expression profiling of OXPHOS genes (e.g., NDUF family) may predict IACS-010759 response. Tumors with:

  • High basal/ATP-linked OCR
  • Enrichment of OXPHOS gene sets (GSEA)
  • Microenvironmental constraints (e.g., hypoxia-resistant mitochondrial activity)represent optimal candidates [2] [5] [9].

Table 2: Molecular Consequences of Complex I Inhibition by IACS-010759

Target EffectDownstream ImpactFunctional Consequence
Complex I enzymatic block↓ Electron flux through ETCReduced proton gradient & ATP synthase failure
↑ NAD⁺/NADH ratioImpaired TCA cycle functionDepletion of aspartate & α-ketoglutarate
Aspartate depletionImpaired pyrimidine biosynthesisCell cycle arrest at S-phase
ATP depletionActivation of AMPK energy stress pathwayReduced anabolic processes & survival pathways

Properties

Product Name

IACS-10759

Molecular Formula

C17H18Cl2O4

SMILES

Unknown

Synonyms

IACS-10759; IACS 10759; IACS10759.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.